9-[(4-bromophenyl)methyl]-3-(4-methoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione
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Overview
Description
“9-[(4-bromophenyl)methyl]-3-(4-methoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione” is a complex organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “9-[(4-bromophenyl)methyl]-3-(4-methoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione” typically involves multi-step organic reactions. The starting materials often include 4-bromobenzyl chloride, 4-methoxyphenyl hydrazine, and 5-methyluracil. The synthesis may proceed through the following steps:
Formation of the hydrazone: Reacting 4-methoxyphenyl hydrazine with 4-bromobenzyl chloride in the presence of a base such as sodium hydroxide.
Cyclization: The hydrazone intermediate undergoes cyclization with 5-methyluracil under acidic or basic conditions to form the triazolopyrimidine core.
Purification: The final compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
“9-[(4-bromophenyl)methyl]-3-(4-methoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione” can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The bromobenzyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, dichloromethane, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran.
Substitution: Sodium azide, dimethylformamide.
Major Products Formed
Oxidation: 9-(4-hydroxybenzyl)-3-(4-methoxyphenyl)-5-methyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione.
Reduction: 9-(benzyl)-3-(4-methoxyphenyl)-5-methyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione.
Substitution: 9-(4-azidobenzyl)-3-(4-methoxyphenyl)-5-methyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into cellular processes.
Medicine
The compound’s potential medicinal applications include its use as an anti-cancer, anti-inflammatory, or anti-viral agent. Preclinical studies may focus on its efficacy and safety in various disease models.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “9-[(4-bromophenyl)methyl]-3-(4-methoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione” involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects by:
Inhibiting enzyme activity: Binding to the active site of an enzyme and preventing substrate access.
Modulating receptor function: Interacting with cell surface receptors to alter signal transduction pathways.
Interfering with nucleic acids: Binding to DNA or RNA and affecting transcription or translation processes.
Comparison with Similar Compounds
Similar Compounds
- 9-(4-chlorobenzyl)-3-(4-methoxyphenyl)-5-methyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione
- 9-(4-fluorobenzyl)-3-(4-methoxyphenyl)-5-methyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione
- 9-(4-methylbenzyl)-3-(4-methoxyphenyl)-5-methyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione
Uniqueness
The uniqueness of “9-[(4-bromophenyl)methyl]-3-(4-methoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione” lies in its specific substitution pattern. The presence of the bromobenzyl group imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
5-[(4-bromophenyl)methyl]-8-(4-methoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN6O3/c1-26-19-16(18(29)23-21(26)30)27(11-12-3-7-14(22)8-4-12)20-25-24-17(28(19)20)13-5-9-15(31-2)10-6-13/h3-10H,11H2,1-2H3,(H,23,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXBKWVYAJLWQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=C(C=C4)OC)CC5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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